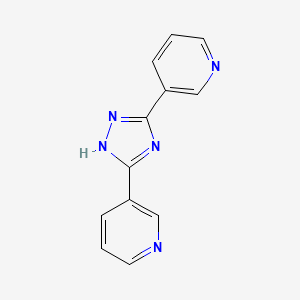
3-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3,3’-(1H-1,2,4-triazole-3,5-diyl)bis-: is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3,3’-(1H-1,2,4-triazole-3,5-diyl)bis- typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method includes the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid . These reactions are often carried out under reflux conditions to ensure complete cyclization and formation of the desired triazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3,3’-(1H-1,2,4-triazole-3,5-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various alkylated or acylated pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Pyridine, 3,3’-(1H-1,2,4-triazole-3,5-diyl)bis- is used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed as a ligand in coordination chemistry due to its ability to bind to metal ions .
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its triazole moiety is known for its biological activity, including antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, Pyridine, 3,3’-(1H-1,2,4-triazole-3,5-diyl)bis- is used as a corrosion inhibitor for metals, particularly in acidic environments . It is also explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyridine, 3,3’-(1H-1,2,4-triazole-3,5-diyl)bis- involves its ability to interact with various biological targets through hydrogen bonding and coordination with metal ions. The triazole ring can form stable complexes with enzymes and receptors, thereby modulating their activity. This interaction is crucial for its antimicrobial and anticancer effects, where it inhibits the growth of pathogens or cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole isomer with similar biological activities but different structural properties.
1,2,4-Triazole: Shares the same triazole ring but differs in the substitution pattern, leading to variations in reactivity and biological activity.
Pyridine Derivatives: Compounds like 2,6-bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines, which have similar applications in coordination chemistry and materials science.
Uniqueness: Pyridine, 3,3’-(1H-1,2,4-triazole-3,5-diyl)bis- is unique due to its specific fusion of pyridine and triazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological and chemical properties .
Properties
CAS No. |
58248-44-5 |
|---|---|
Molecular Formula |
C12H9N5 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C12H9N5/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1-8H,(H,15,16,17) |
InChI Key |
QRUAQEICKNABEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


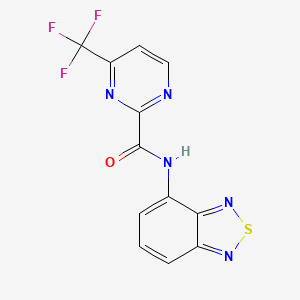
![2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12220195.png)
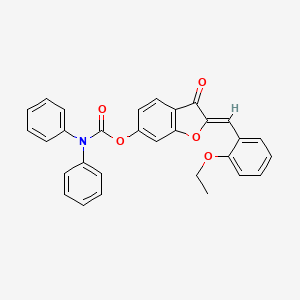
![1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B12220202.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12220211.png)
![5-benzoyl-6-(3-chlorophenyl)-9-(4-chlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12220217.png)
![7-[(4-Chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12220221.png)
![3-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12220225.png)
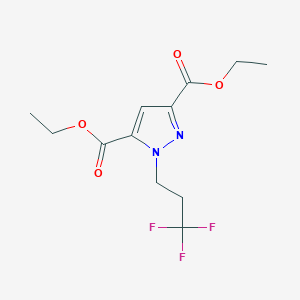
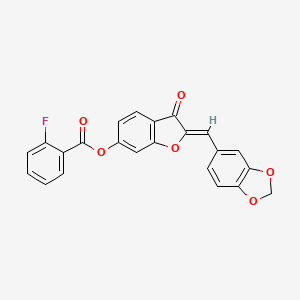
![6-benzyl-N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12220243.png)
![2-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12220247.png)
![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride](/img/structure/B12220254.png)
![4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12220262.png)
